2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. This compound is characterized by:
- Structure: A branched alkyl chain with a tertiary amine (ethyl-substituted amino group) and a methyl group at the β-carbon of the propanoic acid backbone.
- Applications: Primarily serves as a building block for peptide synthesis, enabling the introduction of steric hindrance or modified side chains into peptide sequences. Its ethyl substitution may influence solubility, coupling efficiency, and resistance to racemization during synthesis.
Relevant synonyms include "N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine" and "2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid" (CAS: 311785-26-9) .
Properties
IUPAC Name |
2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-22(21(2,3)19(23)24)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVRVWFTLILGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(ethyl)amino)-2-methylpropanoic acid, commonly referred to as Fmoc-ethyl-alanine, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable building block in peptide synthesis and drug development.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.41 g/mol
- CAS Number : 218926-46-6
- MDL Number : MFCD02092977
The compound is typically stored in a dry environment at temperatures between 2-8°C to maintain its stability.
The biological activity of this compound primarily revolves around its role in peptide synthesis. The Fmoc group serves as a protective agent during the synthesis process, allowing for selective reactions without interfering with the amino acid's reactivity.
Key Mechanisms:
- Peptide Bond Formation : The compound facilitates the formation of peptide bonds through its reactive amine and carboxylic acid groups.
- Cell Penetration : The fluorenyl group enhances the lipophilicity of the compound, potentially aiding in cell membrane penetration.
- Biocompatibility : Compounds with Fmoc groups are often well-tolerated in biological systems, making them suitable for therapeutic applications.
Biological Studies and Findings
Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer properties.
Case Studies:
-
Antimicrobial Activity :
- A study demonstrated that certain derivatives of Fmoc-protected amino acids showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
-
Anticancer Properties :
- Another investigation highlighted the potential of Fmoc-amino acids in developing peptides that target cancer cells selectively. These peptides were designed to bind to specific receptors overexpressed on tumor cells, facilitating targeted drug delivery.
-
Neuroprotective Effects :
- Recent research indicated that specific analogs of this compound could provide neuroprotection in models of neurodegenerative diseases by modulating apoptotic pathways and reducing oxidative stress.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄ |
| Molecular Weight | 353.41 g/mol |
| CAS Number | 218926-46-6 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anticancer Activity | Targeted delivery to tumor cells |
| Neuroprotective Potential | Modulates apoptosis |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between the target compound and structurally related Fmoc-protected amino acids.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula; CAS 311785-26-9 .
Substituent-Driven Functional Differences
Steric Effects :
- The ethyl group in the target compound increases steric hindrance compared to simpler analogs like (S)-3-Fmoc-amino-2-methylpropanoic acid . This may reduce coupling efficiency in SPPS but enhance resistance to enzymatic degradation in therapeutic peptides.
- Bulky substituents (e.g., 6-chloroindole in ) further impede peptide chain flexibility, useful for rigidifying secondary structures like β-sheets.
Solubility and Reactivity :
- Compounds with aromatic side chains (e.g., thiophen-3-yl ) exhibit lower aqueous solubility but improved lipophilicity, beneficial for membrane-penetrating peptides.
- The allyloxycarbonyl group in allows for photolytic or palladium-mediated deprotection, enabling orthogonal synthesis strategies.
Optical Activity :
Preparation Methods
Alkylation of 2-Methylpropanoic Acid
The ethylamino group is introduced via nucleophilic substitution or reductive amination . While direct alkylation of amines is common, the steric hindrance of the 2-methylpropanoic acid backbone necessitates optimized conditions:
The reaction proceeds via SN2 mechanism, with sodium bicarbonate neutralizing hydrohalic acid byproducts. Post-reaction purification involves extraction with ethyl acetate , washing with 1 M HCl to remove unreacted starting material, and recrystallization in petroleum ether/ethyl acetate .
Fmoc Protection of the Ethylamino Group
The Fmoc moiety is introduced using Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) or Fmoc-Cl (Fmoc chloride). Fmoc-Osu is preferred for its stability and mild reaction conditions:
The reaction is monitored via thin-layer chromatography (TLC) or Kaiser test for free amines. Excess Fmoc-Osu is quenched with 1% aqueous citric acid , and the product is extracted into dichloromethane , washed with saturated sodium bicarbonate , and dried over anhydrous sodium sulfate .
Alternative Routes and Catalytic Innovations
Microwave-Assisted Synthesis
Recent advancements in microwave-assisted SPPS (Liberty Blue system) enable rapid coupling and deprotection cycles. While primarily used for peptide elongation, this technology can be adapted for Fmoc protection steps:
-
Temperature : 50–90°C (controlled via microwave irradiation).
-
Coupling reagents : DIC/Oxyma or PyBOP/HOAt for sterically hindered amines.
This method improves yields (85–90%) and reduces racemization risks compared to conventional heating.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Q & A
Q. What are the standard laboratory handling precautions for this compound?
The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and causes skin/eye irritation (Category 2). Researchers must:
Q. What are the recommended synthesis protocols?
A typical procedure involves coupling reactions with Fmoc-protected intermediates. For example:
- React the amino acid derivative with 3,3-dichloro-1,2-diphenylcyclopropene in dichloromethane at -10–20°C, using diisopropylethylamine as a base .
- Purify via column chromatography (hexane/ethyl acetate) .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | DCM, -10–20°C, DIPEA | ~60–70% |
| Purification | Hexane/EtOAC gradient | ≥95% purity |
Q. How is stability assessed under varying conditions?
- Thermal stability : Stable at room temperature but decomposes at elevated temperatures, emitting toxic fumes (e.g., CO, NOx) .
- Chemical stability : Degrades in acidic/basic conditions; avoid prolonged exposure to moisture .
- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Q. What are its primary applications in peptide chemistry?
The Fmoc group protects amines during solid-phase peptide synthesis (SPPS). Its tert-butyl ester derivatives enhance solubility in organic solvents, enabling efficient coupling reactions .
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled-up production?
- Microwave-assisted synthesis : Reduces reaction time by 50% compared to traditional methods .
- Solvent optimization : Replace dichloromethane with THF or DMF to improve solubility of hydrophobic intermediates .
- Catalytic additives : Use HOBt/DIC coupling agents to minimize racemization .
Q. How to resolve contradictions in reported GHS classifications?
Discrepancies arise from limited toxicological data. For example:
- Some SDSs classify it as H302 (oral toxicity), while others omit this .
- Methodology : Conduct acute toxicity assays (OECD 423) and compare with structural analogs (e.g., Fmoc-alanine) to validate hazards .
Q. What analytical techniques confirm purity and structural integrity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR : Confirm stereochemistry via H/C shifts (e.g., α-proton at δ 4.2–4.5 ppm) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ = 383.4 for C₂₁H₂₁NO₆) .
Q. How to characterize degradation products under stress conditions?
- Forced degradation : Expose to UV light (ICH Q1B) or 0.1M HCl/NaOH at 40°C for 48 hours .
- Analysis : GC-MS identifies volatile byproducts (e.g., fluorene derivatives); LC-MS detects polar degradation species .
Data Contradiction Analysis
Q. Why do SDSs lack ecotoxicological data, and how to address this gap?
Most SDSs state "no data available" for biodegradation or aquatic toxicity .
- Mitigation : Perform Daphnia magna acute toxicity tests (OECD 202) and ready biodegradability assays (OECD 301) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
